molecular formula C13H23NO4 B13387700 1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 887344-16-3

1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13387700
CAS No.: 887344-16-3
M. Wt: 257.33 g/mol
InChI Key: RJUJMGVDZCVHQJ-UHFFFAOYSA-N
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Description

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid provides unique steric and electronic properties that differentiate it from similar compounds.

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid, with CAS number 1803611-15-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a propan-2-yl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to pyrrolidine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Reference
Pyrrole derivative A3.12
Pyrrole derivative B12.5
Isoniazid (control)0.25

These findings suggest that this compound could possess similar antimicrobial properties.

Antituberculosis Activity

A series of pyrrole derivatives have been developed as potential antituberculosis agents. In particular, certain derivatives demonstrated promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 5 µM reported for closely related compounds . This indicates a potential therapeutic application for the compound in treating tuberculosis.

Case Studies

Several studies have focused on the biological activities of pyrrolidine derivatives:

  • Antibacterial Evaluation : A study evaluated various pyrrole derivatives against bacterial pathogens. The results showed that modifications in the pyrrolidine structure significantly impacted antibacterial efficacy .
  • Antituberculosis Research : Another investigation highlighted the effectiveness of pyrrole-based compounds in inhibiting the ClpP1P2 peptidase in Mycobacterium tuberculosis, leading to a reduction in bacterial viability .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJMGVDZCVHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160625
Record name 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-16-3
Record name 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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